Molecular Weight & Volatility: Bis- vs. Mono-Norbornane
Bis-bicyclo(2.2.1)hept-1-YL-methanol (Target) exhibits a molecular weight of 220.35 g/mol, which is 74.7% greater than that of the common mono-norbornyl analog bicyclo[2.2.1]heptan-1-ylmethanol (CAS 2064-02-0, 126.2 g/mol [1][2]). This significant increase in molecular mass is a key determinant of lower volatility. Patent literature for related bis-norbornyl antioxidants specifically emphasizes that the purpose of incorporating a second norbornane unit is to achieve a 'desired low volatility' [3]. While direct vapor pressure data is absent for the target compound, this class-level inference is fundamental for applications requiring high-temperature processing or long-term material stability.
+74.7% mass increase
| Evidence Dimension | Molecular Weight and Relative Volatility |
|---|---|
| Target Compound Data | Molecular Weight: 220.35 g/mol |
| Comparator Or Baseline | bicyclo[2.2.1]heptan-1-ylmethanol (CAS 2064-02-0): Molecular Weight: 126.2 g/mol |
| Quantified Difference | 74.7% increase in molecular weight; lower volatility inferred |
| Conditions | Calculated from published molecular formulas [1][2]; Volatility inference based on structural class description in US4548976 [3] |
Why This Matters
Higher molecular weight directly correlates with lower volatility, which is a critical selection criterion for developing thermally stable lubricants, durable polymers, and non-leaching additives [4].
- [1] Wiley SpectraBase. (2025). bis(1-norbornyl)methanol. SpectraBase Compound ID: 9V0helF7PFs. Retrieved from SpectraBase. View Source
- [2] YYBYY. (2025). 1-(Hydroxymethyl)bicyclo(2.2.1)heptane (CAS 2064-02-0). Chemical Database Entry. View Source
- [3] Justia Patents. (1985). Bis-(norbornyl or substituted norbornyl) derivatives of a phenol or a phenylamine, process for their preparation and compositions containing same. U.S. Patent No. 4548976. View Source
- [4] Justia Patents. (2005). Alkyl-substituted bicycloalkyl ethers. U.S. Patent Application. View Source
